molecular formula C18H37NO4 B15415191 1,3-Octadecanediol, 2-nitro-, (2S,3S)- CAS No. 172277-38-2

1,3-Octadecanediol, 2-nitro-, (2S,3S)-

Cat. No.: B15415191
CAS No.: 172277-38-2
M. Wt: 331.5 g/mol
InChI Key: PTMWUWNHPGIMLJ-ROUUACIJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Octadecanediol, 2-nitro-, (2S,3S)- is a nitro-substituted long-chain diol with defined stereochemistry at the C2 and C3 positions. The nitro group introduces unique electronic and reactivity properties compared to amino or hydroxyl analogs, likely influencing solubility, stability, and intermolecular interactions .

Properties

CAS No.

172277-38-2

Molecular Formula

C18H37NO4

Molecular Weight

331.5 g/mol

IUPAC Name

(2S,3S)-2-nitrooctadecane-1,3-diol

InChI

InChI=1S/C18H37NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(16-20)19(22)23/h17-18,20-21H,2-16H2,1H3/t17-,18-/m0/s1

InChI Key

PTMWUWNHPGIMLJ-ROUUACIJSA-N

Isomeric SMILES

CCCCCCCCCCCCCCC[C@@H]([C@H](CO)[N+](=O)[O-])O

Canonical SMILES

CCCCCCCCCCCCCCCC(C(CO)[N+](=O)[O-])O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Stereochemical Differences

The table below compares key features of 1,3-Octadecanediol, 2-nitro-, (2S,3S)- with analogous compounds:

Compound Name Molecular Formula Functional Groups Stereochemistry Molecular Weight (g/mol) CAS RN Key Applications/Properties
1,3-Octadecanediol, 2-nitro-, (2S,3S)- C₁₈H₃₇NO₄* Diol, nitro (2S,3S) ~343.5* Not provided Hypothesized: Specialty synthesis
1,3-Octadecanediol, 2-amino-, (2S,3R)- (Sphinganine) C₁₈H₃₉NO₂ Diol, amino (2S,3R) 301.51 764-22-7 Nonionic surfactant, lipid membranes
1,3-Octadecanediol, 2-amino-, (2R,3R)-rel C₁₈H₃₉NO₂ Diol, amino (2R,3R) 301.51 26151-22-4 Biochemical research
(2R,3S,4R)-2-Amino-1,3,4-octadecanetriol C₁₈H₃₉NO₃ Triol, amino (2R,3S,4R) 317.51 Not provided Potential lipid or surfactant applications
Octyldodecanol C₂₀H₄₂O Monol Linear chain 298.55 Not provided Cosmetic emollient, viscosity modifier
Glyceryl trioctanoate C₂₇H₅₀O₆ Triester N/A 470.68 Not provided Food additive, lipid-based formulations

*Estimated based on molecular structure.

Key Differences and Implications

  • Functional Groups: The nitro group in the target compound is electron-withdrawing, contrasting with the electron-donating amino group in sphinganine analogs.
  • Stereochemistry: The (2S,3S) configuration distinguishes it from sphinganine (2S,3R) and the (2R,3R)-rel amino analog. Stereochemistry is critical in lipid membrane interactions, as seen in sphinganine’s role in ceramide biosynthesis .
  • Chain Length and Branching: Compared to octyldodecanol (C20), the target compound’s C18 chain may offer different packing efficiencies in lipid bilayers or surfactants. Glyceryl trioctanoate’s ester groups provide distinct hydrolytic stability compared to diols .

Q & A

Q. What are the primary synthetic strategies for stereoselective preparation of (2S,3S)-2-nitro-1,3-octadecanediol?

  • Methodological Answer : Stereoselective synthesis typically involves chiral auxiliaries or catalysts. For example, asymmetric nitration of a diol precursor using chiral Lewis acids (e.g., BINOL-derived catalysts) can induce the desired (2S,3S) configuration . Alternatively, enzymatic resolution of racemic mixtures (e.g., lipase-mediated hydrolysis) may separate enantiomers . Key steps include protecting the hydroxyl groups to avoid side reactions during nitration and verifying enantiomeric purity via chiral HPLC or polarimetry .

Q. How can the stereochemistry of (2S,3S)-2-nitro-1,3-octadecanediol be confirmed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. If single crystals are unavailable, compare experimental NMR data (e.g., 1^1H and 13^{13}C chemical shifts, coupling constants) with density functional theory (DFT)-calculated spectra for the (2S,3S) isomer . Circular dichroism (CD) spectroscopy may also correlate with computational predictions of electronic transitions .

Q. What analytical techniques are suitable for characterizing the purity of this compound?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular formula confirmation. Purity can be assessed via reverse-phase HPLC with UV detection (210–254 nm) or GC-MS for volatile derivatives (e.g., silylated samples) . Differential scanning calorimetry (DSC) detects polymorphic impurities by analyzing melting point deviations .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the nitro group in (2S,3S)-2-nitro-1,3-octadecanediol under reducing conditions?

  • Methodological Answer : The nitro group’s electron-withdrawing nature increases susceptibility to reduction. Computational studies (e.g., DFT or molecular dynamics simulations) can model transition states during catalytic hydrogenation or borohydride reduction. Compare activation energies for pathways leading to amine or hydroxylamine intermediates . Experimentally, monitor reactions using in-situ IR spectroscopy to detect intermediates like nitroso or imine species .

Q. How do solvent polarity and temperature affect the compound’s conformational stability?

  • Methodological Answer : Perform variable-temperature NMR in deuterated solvents (e.g., DMSO-d6_6, CDCl3_3) to study rotamer populations. Solvent polarity’s impact on intramolecular hydrogen bonding (between nitro and hydroxyl groups) can be quantified via NMR coupling constants and NOE experiments . Molecular dynamics simulations (MD) in explicit solvents further predict dominant conformers .

Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?

  • Methodological Answer : Discrepancies often arise from solvent effects or dynamic processes. Re-optimize DFT calculations with solvent models (e.g., PCM or COSMO). Validate by repeating experiments under controlled conditions (e.g., dry solvents, inert atmosphere). Cross-validate with 2D NMR techniques (HSQC, HMBC) to assign ambiguous signals .

Experimental Design & Data Analysis

Q. What strategies optimize crystallization of (2S,3S)-2-nitro-1,3-octadecanediol for X-ray studies?

  • Methodological Answer : Screen solvents with varying polarity (e.g., hexane/ethyl acetate gradients) and use seed crystals. Slow evaporation at 4°C promotes ordered crystal lattices. If crystallization fails, prepare derivatives (e.g., acetylated or benzoylated forms) to enhance lattice stability .

Q. How to design a stability study for this compound under varying pH conditions?

  • Methodological Answer : Prepare buffered solutions (pH 1–12) and incubate the compound at 25°C and 40°C. Monitor degradation via HPLC at intervals (0, 7, 14 days). Identify degradation products using LC-MS and propose mechanisms (e.g., nitro group hydrolysis or diol oxidation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.